2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
The compound “2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide” is a derivative of 2-aminothiazole . 2-aminothiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide and its derivatives exhibit considerable synthetic and pharmacological potential due to their structural complexity. Research has focused on synthesizing new derivatives of this compound and evaluating their biological activities, particularly their anti-exudative properties. For instance, a study synthesized pyroline derivatives of this compound and evaluated their anti-exudative activity in animal models, finding that a significant percentage of these derivatives exhibited desirable properties, with some exceeding the activity of reference drugs like diclofenac sodium (Chalenko et al., 2019).
Antimicrobial Activities
Another aspect of research on this compound involves its potential antimicrobial activities. Derivatives of this compound have been synthesized, and their structures characterized through various spectroscopic methods. Preliminary screenings have shown some of these compounds to display activity against tested microorganisms, suggesting their potential as antimicrobial agents (Başoğlu et al., 2013).
Antioxidant and Anticancer Activities
The exploration of antioxidant and anticancer activities of derivatives of this compound is another promising area. Novel derivatives have been synthesized and evaluated for their antioxidant activities, with some showing higher activity than known antioxidants like ascorbic acid. Additionally, their anticancer activities have been tested against various cancer cell lines, revealing potential therapeutic applications (Tumosienė et al., 2020).
Energetic Material Applications
Beyond biomedical applications, derivatives of this compound have been investigated for their potential as energetic materials. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is structurally related, have been synthesized and characterized. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them candidates for applications in energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-6-4-10(5-7-11)17-13(21)9-24-15-19-18-14(20(15)16)12-3-2-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIFSLHOEGSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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